2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate
Description
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. The compound features a 5-methyl group, a 7-oxo moiety, and an ethyl benzenecarboxylate ester substituent at the 6-position of the pyrimidine ring.
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-10-12(13(20)19-15(18-10)16-9-17-19)7-8-22-14(21)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQENKOHQASIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate typically involves a multi-step reaction process. One common method includes the reaction of 5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl with ethyl benzenecarboxylate under specific conditions such as heating and the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate may be used to study biological processes or as a tool in molecular biology experiments.
Medicine
In medicine, this compound has shown potential as a therapeutic agent. It may be used in the development of new drugs for treating various diseases due to its biological activity.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit significant pharmacological and chemical diversity based on substituent variations. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Comparative Insights :
Halogenated derivatives (e.g., chlorine/fluorine) in exhibit higher electronegativity, favoring target binding but reducing solubility.
Synthetic Pathways: The target compound’s synthesis likely follows a route similar to ’s procedure, where aminotriazole derivatives react with ester-forming agents under reflux . Regioselective synthesis methods (as in ) may also apply to control substitution patterns .
Crystallographic and Structural Data: Analogous compounds (e.g., –16) form monoclinic crystal systems (space group P21/n) with intermolecular hydrogen bonding, suggesting the target compound may exhibit similar stability and packing behavior .
Research Findings and Implications
- Physicochemical Properties : The benzene carboxylate group in the target compound likely confers higher thermal stability compared to aliphatic esters, as seen in thiophene analogs .
- Unanswered Questions : Specific biological activity data, metabolic stability, and toxicity profiles for the target compound remain uncharacterized in the provided evidence.
Biological Activity
The compound 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate is a derivative of the triazolopyrimidine class, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C16H16N4O3
- Molecular Weight : 300.32 g/mol
- CAS Number : Not specified in the search results.
Synthesis
The compound can be synthesized via a multicomponent reaction involving triazole derivatives and carboxylic acids. The one-pot synthesis method has been noted for its efficiency and yield in producing various triazolopyrimidine derivatives .
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant antitumor activity. For instance, compounds similar to the one discussed showed promising results against various cancer cell lines:
These results indicate that the synthesized compounds could be more potent than standard treatments like Cisplatin.
The mechanism through which these compounds exert their antitumor effects is under investigation. Preliminary studies suggest that they may induce apoptosis in cancer cells and inhibit cell proliferation. Further research is required to elucidate the specific pathways involved .
Other Biological Activities
In addition to antitumor properties, triazolopyrimidine derivatives have shown:
- Antibacterial Activity : Some derivatives demonstrated effectiveness against various bacterial strains .
- Antitubercular Activity : In vitro tests indicated potential against Mycobacterium tuberculosis .
- COX Inhibition : Certain compounds exhibited selective inhibition of cyclooxygenase enzymes, suggesting anti-inflammatory properties .
Case Studies
-
Antitumor Efficacy in Breast Cancer Models :
A study evaluated the efficacy of several triazolopyrimidine derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7). The most potent compounds displayed significantly lower IC50 values compared to Cisplatin, indicating their potential as alternative therapeutic agents . -
Antibacterial Studies :
Another investigation focused on the antibacterial properties of synthesized triazolopyrimidines. Compounds were tested against common pathogenic bacteria, showing promising results that warrant further exploration for potential clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
